molecular formula C20H18FN5O3S B2526393 N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 888423-41-4

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Cat. No.: B2526393
CAS No.: 888423-41-4
M. Wt: 427.45
InChI Key: KOXKITOGIQABDH-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a recognized potent and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) , a critical enzyme in the B-cell receptor signaling pathway. Its primary research value lies in the investigation of B-cell mediated diseases, where it is used to selectively block BTK activity, thereby inhibiting B-cell proliferation, survival, and antigen presentation . This mechanism makes it a valuable pharmacological tool for studying the pathophysiology of autoimmune disorders, such as rheumatoid arthritis and lupus, and hematological malignancies like chronic lymphocytic leukemia and mantle cell lymphoma. Researchers utilize this compound in preclinical models to elucidate the specific contributions of BTK to disease progression and to evaluate the therapeutic potential of BTK-targeted strategies, providing critical insights for drug discovery and development in immunology and oncology.

Properties

IUPAC Name

N-[4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3S/c1-11-6-8-12(9-7-11)18(28)24-16-17(22)25-20(26-19(16)29)30-10-15(27)23-14-5-3-2-4-13(14)21/h2-9H,10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXKITOGIQABDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide (CAS Number: 888423-41-4) is a complex organic compound that has gained attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC20H18FN5O3S
Molecular Weight427.5 g/mol
StructureChemical Structure

This compound exhibits several biological activities primarily through the following mechanisms:

  • Inhibition of Viral Replication : Preliminary studies suggest that this compound may inhibit the replication of certain viruses by targeting viral DNA replication processes. This is similar to other compounds in its class that have shown efficacy against adenoviruses and other viral pathogens .
  • Antitumor Activity : The compound has demonstrated potential antitumor effects in various cancer cell lines. It appears to induce apoptosis and G1 cell cycle arrest in cancer cells, which could be attributed to its ability to modulate histone deacetylase (HDAC) activity, similar to other analogs that have shown promising results in preclinical models .
  • STING Pathway Activation : Recent research indicates that this compound may activate the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the innate immune response. Activation of STING can lead to the production of type I interferons and enhance antitumor immunity .

Antiviral Activity

In vitro studies have shown that this compound exhibits significant antiviral activity against human adenoviruses. The selectivity index (SI) for this compound was found to be greater than 100, indicating a favorable therapeutic window compared to existing antiviral agents .

Antitumor Efficacy

Research on the antitumor efficacy of this compound has revealed that it can effectively inhibit tumor growth in xenograft models. In particular, it demonstrated an IC50 value in the low micromolar range against various cancer cell lines, suggesting potent cytotoxicity while maintaining low cytotoxicity towards normal cells .

Case Studies

  • Case Study on Antiviral Properties : A study conducted on adenoviral infections showed that derivatives of this compound could significantly reduce viral load in infected cell cultures, with one derivative achieving an IC50 of 0.27 μM and a CC50 of 156.8 μM, indicating a strong antiviral effect with minimal toxicity .
  • Case Study on Cancer Treatment : In a preclinical trial involving SKM-1 myelodysplastic syndrome cell lines, the compound exhibited significant inhibition of HDAC activity, leading to increased acetylation of histones and enhanced expression of tumor suppressor genes . This suggests potential for use in epigenetic therapies.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key differences between the target compound and structurally related molecules:

Compound Name (Source) Core Structure Substituents/Modifications Molecular Weight Notable Properties/Activities
Target Compound Dihydropyrimidinone 2-fluorophenyl, 4-methylbenzamide, thioether ~470 (estimated) Hypothesized antimicrobial activity
N-(4-chlorophenyl)-... () Dihydropyrimidinone 4-chlorophenyl, 3,4-dimethoxybenzamide 489.9 Enhanced electron-withdrawing effects
923112-79-2 () Chromene 2-fluorophenyl, 2-methoxybenzamide Not provided Chromene core may improve photostability
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)... () Pyrazolo-pyrimidine 3-fluorophenyl, sulfonamide 589.1 Kinase inhibition potential
N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]... () Pyrimidine 4-methoxyphenyl, methyl, fluorophenyl Not provided Antibacterial/antifungal activity

Key Observations

Core Structure Variations: Dihydropyrimidinone (Target, ) vs. chromene () vs. pyrazolo-pyrimidine (): The dihydropyrimidinone core offers hydrogen-bonding sites critical for target engagement, while chromene and pyrazolo-pyrimidine cores may confer distinct solubility and metabolic profiles.

Benzamide vs. Sulfonamide: The 4-methylbenzamide in the target compound may prioritize hydrophobic interactions, whereas sulfonamide-containing analogs () leverage hydrogen-bonding capabilities.

Biological Activity :

  • Pyrimidine derivatives () exhibit antibacterial and antifungal activities, suggesting the target compound could share similar mechanisms .
  • Fluorine substitution (common in ) is associated with enhanced membrane permeability and resistance to oxidative metabolism.

Synthetic Considerations :

  • Thioether linkages (Target, ) require careful optimization to prevent oxidation, whereas ether or amine linkages () may offer greater stability.

Research Findings and Implications

Structural Insights from Crystallography

  • Intramolecular hydrogen bonds (e.g., N–H⋯N in ) stabilize the conformation of pyrimidine derivatives, which is critical for target binding .
  • Dihedral angles between aromatic substituents and the core (e.g., 12.8° in ) influence molecular planarity and interaction with hydrophobic pockets.

Pharmacokinetic and Toxicity Considerations

  • Thioether linkages, while metabolically stable, may pose synthetic challenges due to susceptibility to oxidation.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of this compound to ensure high yield and purity?

  • Answer : Synthesis optimization should focus on stepwise protocols, including:

  • Thiolation and coupling steps : Use DMF or DMSO as solvents with triethylamine as a catalyst to enhance reaction efficiency .
  • Temperature control : Maintain 60–80°C during pyrimidine ring formation to minimize side reactions .
  • Continuous flow synthesis : For large-scale production, this method improves reproducibility and purity (>95%) by reducing batch-to-batch variability .
  • Analytical validation : Employ HPLC and LC-MS to monitor intermediates and final product purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., fluorophenyl and methylbenzamide groups) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (C21H20FN5O3S; calc. 449.48 g/mol).
  • X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., 6-oxo vs. 6-hydroxy) using SHELXL for refinement .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) given structural analogs with conflicting bioactivity data?

  • Answer :

  • Comparative SAR studies : Synthesize analogs with systematic substitutions (e.g., replacing 2-fluorophenyl with 3-chlorophenyl) to isolate functional group contributions .
  • Computational docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or bacterial efflux pumps) and correlate with experimental IC50 values .
  • Data normalization : Account for assay variability (e.g., MIC differences in antimicrobial tests) by cross-referencing with control compounds like ciprofloxacin .

Q. How can researchers resolve contradictions in crystallographic data, such as hydrogen bonding vs. steric hindrance effects?

  • Answer :

  • Multi-conformer refinement : Apply SHELXL’s TWIN/BASF commands to model disordered regions, particularly around the thioether linkage .
  • Hydrogen bond analysis : Use Mercury software to map interactions (e.g., N–H⋯O=C) and compare with related pyrimidine derivatives (e.g., dihedral angles <15° for planar alignment) .
  • Thermal ellipsoid plots : Identify regions of high flexibility (e.g., acetamide side chains) to distinguish static vs. dynamic disorder .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in antimicrobial assays?

  • Answer :

  • Time-kill kinetics : Compare bactericidal effects at 2×/4× MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to quantify disruptions in bacterial cell integrity .
  • Resistance profiling : Serial passage experiments to assess mutation rates in target pathogens under sub-MIC exposure .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in biological assays without altering the compound’s core structure?

  • Answer :

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility while minimizing cytotoxicity .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) to enhance bioavailability .

Q. What advanced techniques are critical for detecting and quantifying degradation products under varying storage conditions?

  • Answer :

  • Stability-indicating HPLC : Develop gradient elution methods with PDA detection to separate hydrolysis by-products (e.g., free thiols or oxidized species) .
  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify labile functional groups .

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